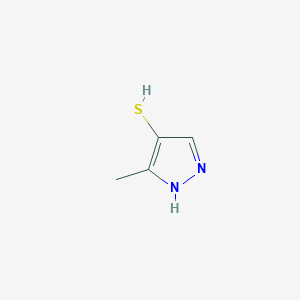
4-Mercapto-methylpyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Mercapto-methylpyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Mercapto-methylpyrazole typically involves the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for higher yields and purity. The use of catalysts and controlled reaction environments ensures efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Mercapto-methylpyrazole undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the mercapto group to a methyl group.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions, particularly at the nitrogen and carbon positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Methyl-substituted pyrazoles.
Substitution: Various substituted pyrazoles depending on the reagents used.
Applications De Recherche Scientifique
4-Mercapto-methylpyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals
Mécanisme D'action
The mechanism of action of 4-Mercapto-methylpyrazole involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The mercapto group plays a crucial role in these interactions by forming strong bonds with metal ions or other reactive sites on the enzyme .
Comparaison Avec Des Composés Similaires
4-Methylpyrazole: Known for its use as an antidote for methanol and ethylene glycol poisoning.
3,5-Dimethylpyrazole: Used in various chemical syntheses and as a ligand in coordination chemistry.
4-Mercaptopyrazole: Similar to 4-Mercapto-methylpyrazole but lacks the methyl group, affecting its reactivity and applications
Uniqueness: this compound is unique due to the presence of both a mercapto and a methyl group, which enhances its reactivity and potential for diverse applications. The combination of these functional groups allows for unique interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C4H6N2S |
|---|---|
Poids moléculaire |
114.17 g/mol |
Nom IUPAC |
5-methyl-1H-pyrazole-4-thiol |
InChI |
InChI=1S/C4H6N2S/c1-3-4(7)2-5-6-3/h2,7H,1H3,(H,5,6) |
Clé InChI |
SVMKSEFKYPGSIA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NN1)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















